molecular formula C10H22Cl2N2O4Pt B1681480 沙特拉铂 CAS No. 129580-63-8

沙特拉铂

货号: B1681480
CAS 编号: 129580-63-8
分子量: 500.3 g/mol
InChI 键: CKNPWBAXEKSCRG-UHFFFAOYSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Selective platinum (IV) antitumor agent (IC50 = 2 μM). Lacks cross-resistance with cisplatin (Asc 1398). Active in vivo. Orally active.
Satraplatin is an orally available antineoplastic platinum(IV) complex. It is more hydrophobic than cisplatin or oxaliplatin, which reduces transport-determined acquired resistance. Satraplatin also displays less neurotoxicity in rats than cisplatin or tetraplatin. Satraplatin has a favorable toxicity profile and appears to have clinical activity against a variety of malignancies.
Satraplatin, also known as JM216 and BMS182751, is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy. It has not yet received approval from the U.S. Food and Drug Administration. First mentioned in the medical literature in 1993, satraplatin is the first orally active platinum-based chemotherapeutic drug;  other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously.

作用机制

Target of Action

Satraplatin, also known as JM-216, is a platinum-based antineoplastic agent . The primary target of Satraplatin is DNA . It binds to the DNA of cancer cells, inhibiting cell division . This interaction with DNA is crucial for its antineoplastic activity.

Mode of Action

Satraplatin interacts with its target, DNA, by forming DNA adducts and inter- and intra-strand crosslinks . This binding distorts the DNA template, causing a deceleration of cells in the S phase followed by G2 phase arrest . This process inhibits the ability of cancer cells to divide and proliferate .

Biochemical Pathways

Satraplatin affects several biochemical pathways. It induces the expression of p53-related genes and its direct microRNA target of miR-34a independently . This leads to the potentiation of apoptosis via multiple death pathways, including the activation of caspase 8 and the expression of Fas protein . These pathways lead to programmed cell death, further inhibiting the proliferation of cancer cells.

Pharmacokinetics

It is known that satraplatin is the first orally administered platinum drug , which makes it more convenient for clinical use. The oral route of administration and its relative hydrophobicity compared to other platinum drugs like cisplatin or oxaliplatin may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of Satraplatin’s action at the molecular and cellular level is the inhibition of cell division and the induction of apoptosis . It causes an acute arrest at the G2/M phase of the cell cycle, along with up-regulation of cyclin B1 and p21 waf/cip1 . This leads to an elevated increase in cell death in vitro compared to other platinum drugs like oxaliplatin .

Action Environment

The action, efficacy, and stability of Satraplatin can be influenced by the environmental factors. For instance, the acidity of the biological environment can have an important impact on the reactivity of Satraplatin, causing a significant lowering of the barrier that is necessary to overcome for the hydrolysis of the first acetate ligand to occur . This suggests that the physiological conditions in which Satraplatin is administered can affect its mechanism of action.

科学研究应用

克服耐药性

沙特拉铂已被用于克服耐药性研究,特别是在铂类化疗的背景下 . 研究人员开发了一种用 D-α-生育酚聚乙二醇琥珀酸酯 (TPGS) 基聚合物配制沙特拉铂的方法,以创建负载沙特拉铂的纳米颗粒 (SatPt-NPs) . 这些 SatPt-NPs 在治疗 A2780 顺铂耐药性卵巢癌细胞系 (A2780DDP) 中显示出与 A2780 相当的疗效,表明它们在克服耐药性方面具有巨大潜力 .

逃避谷胱甘肽 (GSH) 解毒

负载沙特拉铂的纳米颗粒 (SatPt-NPs) 可以通过逃避 GSH 解毒来克服耐药性 . 在用丁硫氨酸亚砜胺 (BSO) 处理后,BSO 能够耗尽细胞内 GSH,SatPt-NPs 的 IC50 值从 0.178 变为 0.133 μM,与顺铂相比保持相对不变 . 这表明 SatPt-NPs 具有抑制肿瘤细胞耐药性的能力 .

卵巢癌治疗

卵巢癌是最常见的妇科肿瘤之一,占女性癌症死亡病例的五分之一 . 沙特拉铂已被用于卵巢癌的治疗研究,尤其是在癌症对其他治疗方法产生耐药性的情况下 .

前列腺癌治疗

沙特拉铂是一种具有抗肿瘤活性的铂配位化合物,是首个经口给药的铂类抗肿瘤药物 . 用于治疗激素难治性前列腺癌患者的沙特拉铂 III 期临床试验已完成 .

联合疗法中的应用

沙特拉铂已被确定为极其有效,并且还与其他化疗药物补充用于治疗各种难治性癌症 .

纳米颗粒介导的递送

研究人员开发了一种实用且直接的方法,使用 D-α-生育酚聚乙二醇琥珀酸酯 (TPGS) 基聚合物配制临床使用的抗癌药物沙特拉铂,以创建负载沙特拉铂的纳米颗粒 (SatPt-NPs) . 这种纳米颗粒介导的沙特拉铂递送方法在癌症治疗中具有巨大的潜力 .

生化分析

Biochemical Properties

Satraplatin is a prodrug, meaning it is metabolized in the body and transformed into its working form . The two polar acetate groups on satraplatin increase the drug’s bioavailability, which in turn allows for a large fraction of the administered dose to make it into the bloodstream where metabolism begins .

Cellular Effects

Satraplatin has shown antineoplastic activity in in vitro, in vivo, and in clinical settings . The proposed mode of action is that Satraplatin binds to the DNA of cancer cells rendering them incapable of dividing . In addition, some cisplatin-resistant tumor cell lines were sensitive to Satraplatin treatment in vitro . This may be due to an altered mechanism of cellular uptake (Satraplatin by passive diffusion instead of active transport for e.g., cisplatin) .

Molecular Mechanism

The molecular mechanism of Satraplatin involves binding to the DNA of cancer cells, inhibiting cell division . This binding interaction with biomolecules leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Satraplatin has shown to have a favorable toxicity profile and appears to have clinical activity against a variety of malignancies such as breast, prostate, and lung cancer . A FDA-approved indication has not yet been achieved

Metabolic Pathways

Satraplatin is metabolized in the body and transformed into its working form

Transport and Distribution

Satraplatin is orally active, which means it can be absorbed in the gastrointestinal tract and distributed within the body

Subcellular Localization

Given its mechanism of action, it is likely that Satraplatin localizes to the nucleus where it can bind to DNA and inhibit cell division

属性

CAS 编号

129580-63-8

分子式

C10H22Cl2N2O4Pt

分子量

500.3 g/mol

IUPAC 名称

azane;cyclohexanamine;platinum(4+);diacetate;dichloride

InChI

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4

InChI 键

CKNPWBAXEKSCRG-UHFFFAOYSA-J

SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

规范 SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not soluble in water.

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

is-acetatoamminedichlorocyclohexylamine platinum(IV)
JM 216
JM-216
JM216
satraplatin
trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Satraplatin
Reactant of Route 2
Satraplatin
Reactant of Route 3
Satraplatin
Reactant of Route 4
Satraplatin
Reactant of Route 5
Satraplatin
Reactant of Route 6
Satraplatin
Customer
Q & A

A: Satraplatin is an orally bioavailable platinum(IV) complex that acts as a prodrug. Upon entering the cell, satraplatin is reduced to its active platinum(II) metabolite, JM118. This metabolite, similar to cisplatin, primarily targets DNA in the cell nucleus. [, , , ] JM118 forms both intrastrand and interstrand crosslinks in DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []

A: While the core mechanism of forming DNA adducts is shared with other platinum drugs like cisplatin, satraplatin demonstrates some key differences. First, its oral bioavailability distinguishes it from intravenously administered counterparts. [, ] Second, preclinical data suggests satraplatin exhibits activity in some cisplatin-resistant cell lines, hinting at a potential to overcome certain resistance mechanisms. [, , , ]

A: The molecular formula of satraplatin is C18H36Cl2N2O4Pt. It has a molecular weight of 582.44 g/mol. []

A: While the provided research does not detail specific spectroscopic data, various analytical techniques are employed for its characterization and quantification, including atomic absorption spectroscopy, high-performance liquid chromatography, and mass spectrometry. [, , , ] These techniques would provide data on satraplatin's spectral properties.

A: Yes, molecular dynamics simulations have been utilized to investigate the inclusion mechanism of satraplatin within cyclodextrin molecules, providing insights into how this encapsulation improves satraplatin's solubility. []

A: Research on platinum(IV) complexes, including satraplatin, emphasizes the importance of axial ligands. Modifications to these ligands can influence the compound's reduction potential, lipophilicity, and ultimately, its anticancer activity and toxicity profile. [, , ] For instance, replacing equatorial chlorido ligands with acetates in satraplatin analogues impacted both their water solubility and cytotoxicity. []

A: Encapsulating satraplatin with cyclodextrin significantly improves its water solubility. [] This formulation strategy enhances the drug's bioavailability and stability in acidic and mildly alkaline solutions. [, ]

A: Satraplatin exhibits saturable absorption, meaning that the rate and extent of absorption do not increase proportionally with higher doses. [] This non-linear pharmacokinetic behavior was observed when administered as a bolus every 3-4 weeks and led to the adoption of a daily dosing regimen. []

A: Satraplatin undergoes a complex metabolic process. Its metabolism involves reduction to the active platinum(II) species JM118, which is the major metabolite found in plasma. In addition to JM118, at least five other biotransformation products have been detected. [, ]

A: In a canine model, approximately 55% of satraplatin was excreted in feces and less than 6% in urine, indicating fecal excretion as the primary elimination route. []

A: Yes, food consumption has been shown to impact satraplatin pharmacokinetics. While the clinical significance remains unclear, it is recommended that satraplatin be administered in a fasted state to ensure consistent drug exposure. []

A: Satraplatin displays potent in vitro growth inhibitory effects against a variety of human cancer cell lines, including those derived from prostate, breast, lung, ovarian, and colon cancers. [, , , , , , ]

A: The efficacy of satraplatin has been assessed in various animal models, including: * Mouse xenograft models: These models involve implanting human tumor cells into mice, allowing researchers to assess the drug's effect on tumor growth. Studies have utilized xenograft models of prostate, colon, ovarian, and sarcoma cancers. [, , , ] * Canine model: Satraplatin was tested in dogs with naturally occurring malignant tumors. This model provided valuable insights into the drug's pharmacokinetics, toxicity profile, and potential efficacy in a large animal species. []

ANone: Satraplatin has been evaluated in various phases of clinical trials. Key findings include:

* **Hormone-Refractory Prostate Cancer (HRPC):** A Phase III trial (SPARC) showed satraplatin combined with prednisone significantly prolonged progression-free survival compared to prednisone alone in patients with metastatic CRPC who had received prior chemotherapy. [, , , ] However, the trial did not demonstrate a statistically significant overall survival benefit. [, , ]* **Other Cancers:** Clinical trials investigating satraplatin's efficacy in other cancer types, including lung, breast, and ovarian cancers, have been conducted, with varying degrees of success. [, , , , ]

A: Although satraplatin shows activity in some cisplatin-resistant cell lines, the specific mechanisms of resistance to this drug are not fully elucidated. [, , , ]

A: While preclinical data suggests satraplatin might overcome certain mechanisms of resistance to cisplatin, the extent of cross-resistance remains an area of investigation. [, , , ]

A: The most frequently observed adverse effects in clinical trials were myelosuppression (decreased blood cell production) and gastrointestinal disturbances. [, , , , , ]

A: Myelosuppression, particularly neutropenia (low white blood cell count) and thrombocytopenia (low platelet count), has been identified as the dose-limiting toxicity of satraplatin in both preclinical and clinical settings. [, , , ]

A: Yes, nanoparticle-based drug delivery systems have been investigated for the co-delivery of satraplatin and other therapeutic agents. One such system utilizes Pluronic F127-based polyaniline nanoparticles to encapsulate both satraplatin and an aminopyrrolic receptor, aiming to enhance tumor targeting and overcome drug resistance. []

A: Research has explored potential biomarkers to predict satraplatin sensitivity. While a 6-gene peripheral blood RNA signature and serum tissue inhibitor of metalloproteinase-1 (TIMP-1) levels were assessed in a small clinical trial, neither demonstrated a significant association with response to satraplatin. [] Further research is warranted to identify reliable predictive biomarkers.

A: Research is exploring whether tumors exhibiting "BRCAness" — a deficiency in DNA repair mechanisms similar to that seen in BRCA1/2 mutations — might show increased sensitivity to platinum-based chemotherapy, including satraplatin. A Phase II clinical trial is investigating this hypothesis in metastatic CRPC patients. []

ANone: Several analytical methods have been employed in satraplatin research, including:

* **Atomic absorption spectroscopy (AAS):** AAS is used to measure the total platinum concentration in biological samples, providing insights into satraplatin pharmacokinetics. [, ]* **High-performance liquid chromatography (HPLC):** HPLC, often coupled with UV detection, enables the separation and quantification of satraplatin and its metabolites in various matrices. [, , ] * **Mass spectrometry (MS):** MS, often coupled with HPLC (LC-MS), offers high sensitivity and selectivity for analyzing satraplatin and its metabolites in biological samples, aiding in pharmacokinetic and metabolic studies. [, ]* **Inductively coupled plasma mass spectrometry (ICP-MS):** ICP-MS provides highly sensitive and specific quantification of platinum in various biological matrices, facilitating detailed pharmacokinetic analyses and investigations into tissue distribution. [, ]* **Laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS):** LA-ICP-MS allows for spatially resolved analysis of platinum distribution within tissues, providing valuable information on drug accumulation and potential toxicity in different organs. []

A: The dissolution rate of satraplatin capsules is significantly influenced by particle size. Capsules containing smaller particles demonstrated faster and more efficient dissolution compared to those with larger particles. []

A: Research suggests that organic cation transporters (OCTs) may play a more prominent role in the cellular uptake and cytotoxicity of satraplatin's active metabolite, JM118, compared to cisplatin. []

A: Studies on small cell lung cancer (SCLC) cell lines suggest that the drug transporter OATP5A1 might contribute to satraplatin resistance. Elevated expression of OATP5A1 was observed primarily in drug-resistant SCLC cells. [] Further research is needed to validate its clinical relevance as a resistance marker.

ANone: Several other platinum-based chemotherapeutic agents are available, each with its own pharmacological properties and clinical indications:

* **Cisplatin:** The first-generation platinum drug and remains a cornerstone of many chemotherapy regimens. [, ]* **Carboplatin:** Often preferred over cisplatin due to its milder side effect profile, although its efficacy is comparable. [, ]* **Oxaliplatin:** Frequently used for advanced gastrointestinal malignancies, expanding the application of platinum-based therapy. [, ]* **Lobaplatin:** Another third-generation platinum compound that has shown promising preclinical activity, particularly in breast and ovarian cancer models. []* **Picoplatin:** A sterically hindered platinum(II) complex with preclinical and clinical activity in a variety of tumor types. []

A: Satraplatin first entered clinical trials in 1992, marking a significant milestone as the first orally bioavailable platinum-based anticancer drug to be investigated in humans. []

A: While satraplatin showed promise in earlier clinical trials, it did not meet the primary endpoint of overall survival in the phase III SPARC trial for hormone-refractory prostate cancer. [, , ] While this outcome led to the discontinuation of large-scale Phase III trials, research continues to explore its potential in specific patient populations and in combination therapies. [, , ]

ANone: Satraplatin research exemplifies a multidisciplinary endeavor, drawing upon expertise from:

* **Medicinal Chemistry:**  Synthesis, characterization, and optimization of satraplatin and its analogues. []* **Pharmacology:**  Investigating satraplatin's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and drug-target interactions. [, , , , , ] * **Oncology:**  Evaluating satraplatin's efficacy and safety in preclinical models and clinical trials for various cancer types. [, , , , , , , , , , , , , , ]* **Analytical Chemistry:**  Developing and applying analytical techniques to characterize, quantify, and monitor satraplatin and its metabolites in various matrices. [, , , , , , , ] * **Computational Chemistry:** Utilizing simulations and modeling to understand satraplatin's interactions with biological targets and explore its structure-activity relationships. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。